molecular formula C7H8N2O3S B8346389 5-methylthio-6-methyl-3-nitropyridin-2(1H)-one

5-methylthio-6-methyl-3-nitropyridin-2(1H)-one

Cat. No. B8346389
M. Wt: 200.22 g/mol
InChI Key: RKDNPFLOINAZQY-UHFFFAOYSA-N
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Patent
US05308854

Procedure details

The corresponding 6-methyl-5-ethylthio-3-nitropyridin-2(1H)-one, prepared in a similar way, but starting with the sodium salt of 2-ethylthio-3-oxo-1-butanol had m.p. 190°-191° C. (Yield 43.6%).
Name
6-methyl-5-ethylthio-3-nitropyridin-2(1H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-ethylthio-3-oxo-1-butanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:7][C:6](=[O:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][C:3]=1[S:12][CH2:13]C.[Na].C(SC(C(=O)C)CO)C>>[CH3:1][C:2]1[NH:7][C:6](=[O:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][C:3]=1[S:12][CH3:13] |^1:14|

Inputs

Step One
Name
6-methyl-5-ethylthio-3-nitropyridin-2(1H)-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=C(C(N1)=O)[N+](=O)[O-])SCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
2-ethylthio-3-oxo-1-butanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)SC(CO)C(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1=C(C=C(C(N1)=O)[N+](=O)[O-])SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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